Onpg-13C
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Overview
Description
O-nitrophenyl-β-D-galactopyranoside-13C (Onpg-13C) is a colorimetric and spectrophotometric substrate used primarily for the detection of β-galactosidase activity. This compound is structurally similar to lactose, with the exception that the glucose moiety is replaced by an o-nitrophenyl group. The 13C labeling is used for tracing and studying metabolic pathways in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Onpg-13C involves the incorporation of a 13C isotope into the o-nitrophenyl-β-D-galactopyranoside molecule. The general synthetic route includes the following steps:
Preparation of 13C-labeled galactose: This involves the incorporation of the 13C isotope into the galactose molecule.
Formation of the glycosidic bond: The 13C-labeled galactose is then reacted with o-nitrophenyl to form the glycosidic bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Using microorganisms to produce 13C-labeled galactose.
Chemical synthesis: Combining the 13C-labeled galactose with o-nitrophenyl under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Onpg-13C undergoes hydrolysis in the presence of β-galactosidase, resulting in the formation of galactose and o-nitrophenol. This reaction is commonly used in biochemical assays to measure β-galactosidase activity .
Common Reagents and Conditions
Reagents: β-galactosidase enzyme, buffer solutions (e.g., sodium phosphate buffer).
Conditions: The reaction is typically carried out at a pH of around 7.0 and a temperature of 37°C.
Major Products
The major products formed from the hydrolysis of this compound are galactose and o-nitrophenol. The latter is a yellow compound that can be easily detected spectrophotometrically .
Scientific Research Applications
Onpg-13C is widely used in various scientific research fields:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of β-galactosidase.
Biology: Employed in microbiological assays to differentiate between lactose-fermenting and non-lactose-fermenting bacteria.
Medicine: Utilized in diagnostic tests to detect β-galactosidase activity in clinical samples.
Industry: Applied in quality control processes in the food and pharmaceutical industries to ensure the presence of β-galactosidase
Mechanism of Action
Onpg-13C exerts its effects through the hydrolysis of the glycosidic bond by β-galactosidase. The enzyme catalyzes the cleavage of the bond, resulting in the release of galactose and o-nitrophenol. The molecular target of this compound is the β-galactosidase enzyme, and the pathway involved is the hydrolysis of β-D-galactopyranosides .
Comparison with Similar Compounds
Onpg-13C is compared with other β-galactosidase substrates such as:
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactoside): Forms a blue product upon hydrolysis.
MUG (4-methylumbelliferyl-β-D-galactoside): Produces a fluorescent product.
PNPG (p-nitrophenyl-β-D-galactopyranoside): Yields a yellow product similar to this compound but without the 13C labeling.
The uniqueness of this compound lies in its 13C labeling, which allows for tracing and studying metabolic pathways, making it a valuable tool in research applications .
Properties
Molecular Formula |
C12H15NO8 |
---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)(613C)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1/i12+1 |
InChI Key |
KUWPCJHYPSUOFW-AHIYVFTMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[13C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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